molecular formula C22H20BrNO3 B11150911 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11150911
M. Wt: 426.3 g/mol
InChI Key: RMIZAIGBAILBNX-UHFFFAOYSA-N
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Description

3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromine atom, a methyl group, and a fused ring system that includes a benzene ring, a chromene ring, and an oxazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves multiple steps, including the formation of the chromene and oxazine rings. One common synthetic route involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically requires a palladium catalyst, a boron reagent, and mild reaction conditions. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and biological system. For example, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 3-(4-bromo-3-methylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one include other heterocyclic compounds with similar ring structures and functional groups. Some examples are:

Properties

Molecular Formula

C22H20BrNO3

Molecular Weight

426.3 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C22H20BrNO3/c1-13-10-14(6-8-19(13)23)24-11-18-20(26-12-24)9-7-16-15-4-2-3-5-17(15)22(25)27-21(16)18/h6-10H,2-5,11-12H2,1H3

InChI Key

RMIZAIGBAILBNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2)Br

Origin of Product

United States

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